molecular formula C16H20N2O3S B4330597 N-cyclohexyl-8-methoxyquinoline-5-sulfonamide

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide

Cat. No. B4330597
M. Wt: 320.4 g/mol
InChI Key: OTHFYMDKGSBFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide, also known as CQMS, is a chemical compound that has been widely studied for its potential applications in the field of medicine. CQMS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiprotozoal properties.

Scientific Research Applications

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been tested against various cancer cell lines and has been found to be effective in inhibiting their growth. It has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of cytokines and other inflammatory mediators. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been found to have antiviral properties against several viruses, including HIV, herpes simplex virus, and influenza virus.

Mechanism of Action

The mechanism of action of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of cytokines and other inflammatory mediators, which can reduce inflammation. Additionally, N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has been found to have antiviral properties, which can prevent the replication of viruses.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-8-methoxyquinoline-5-sulfonamide. One area of research could focus on the development of more effective synthesis methods for N-cyclohexyl-8-methoxyquinoline-5-sulfonamide. Additionally, further studies could be conducted to investigate the potential applications of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Further studies could also be conducted to investigate the toxicity of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide and its potential side effects. Finally, research could be conducted to investigate the potential use of N-cyclohexyl-8-methoxyquinoline-5-sulfonamide in combination with other drugs to enhance its efficacy.

properties

IUPAC Name

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-21-14-9-10-15(13-8-5-11-17-16(13)14)22(19,20)18-12-6-3-2-4-7-12/h5,8-12,18H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHFYMDKGSBFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NC3CCCCC3)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-8-methoxyquinoline-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.